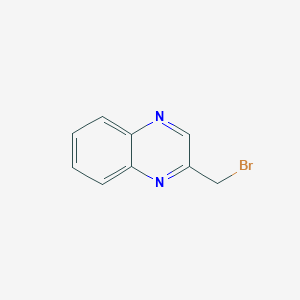

2-(Bromomethyl)quinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(bromomethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRMJCLTIHPLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415328 | |

| Record name | 2-(bromomethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54804-43-2 | |

| Record name | 2-(bromomethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Quinoxaline Chemistry

The journey into quinoxaline (B1680401) chemistry began in 1884, when German chemists Körner and Hinsberg first reported the synthesis of a quinoxaline derivative. encyclopedia.pub The classical and still widely used method for synthesizing the quinoxaline core involves the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. encyclopedia.pubsapub.orgmtieat.orgresearchgate.net This straightforward approach provided access to a new class of aromatic heterocycles.

Initially of academic interest, the significance of quinoxalines grew exponentially as their diverse biological properties were uncovered. mdpi.com Quinoxaline derivatives have been identified as potent agents with a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. sapub.orgresearchgate.netnih.gov This has cemented the quinoxaline scaffold as a "privileged" structure in medicinal chemistry. mtieat.org Beyond pharmaceuticals, quinoxaline derivatives have also found applications as dyes, electroluminescent materials, organic semiconductors, and corrosion inhibitors. researchgate.netresearchgate.netbeilstein-journals.orgudayton.edu This expansion from simple curiosities to high-value chemical entities has driven the continuous development of quinoxaline chemistry, leading to a vast library of derivatives and increasingly sophisticated synthetic methodologies. rsc.orgjournalirjpac.comrsc.org

Structural Significance of the Bromomethyl Moiety Within the Quinoxaline Scaffold

The utility of 2-(bromomethyl)quinoxaline as a synthetic intermediate is fundamentally derived from the unique properties of its bromomethyl group. This functional group consists of a methyl group attached to the quinoxaline (B1680401) ring at the 2-position, where one hydrogen atom has been replaced by a bromine atom.

The bromine atom is highly electronegative, creating a polar carbon-bromine bond that renders the methylene (B1212753) carbon electrophilic. This electrophilicity is further amplified by the electron-withdrawing nature of the adjacent quinoxaline ring system. evitachem.comjst.go.jp Consequently, the bromomethyl group acts as an excellent leaving group in nucleophilic substitution reactions. This high reactivity is the cornerstone of its synthetic versatility, allowing for the facile introduction of a wide array of other functional groups onto the quinoxaline core. evitachem.comsmolecule.com The reaction of related bis(bromomethyl)quinoxaline N-oxides with amines has been studied to understand the influence of the N-oxide group and other substituents on the reactivity of the bromomethyl sites. nih.govacs.org

Positioning of 2 Bromomethyl Quinoxaline As a Versatile Synthetic Intermediate

2-(Bromomethyl)quinoxaline is a powerful building block precisely because its reactive bromomethyl group can readily participate in a variety of chemical transformations. smolecule.com Its primary role is in nucleophilic substitution reactions, where the bromine atom is displaced by a diverse range of nucleophiles.

This reactivity allows for the synthesis of numerous quinoxaline (B1680401) derivatives. For instance, it can react with:

Amines and thiols to introduce new carbon-nitrogen and carbon-sulfur bonds, respectively. smolecule.com

Various nucleophiles to create complex molecular architectures. For example, the related compound 3-(bromomethyl)quinoxalin-2(1H)-one is used as a key intermediate for synthesizing molecules with potential biological activity. lookchem.comresearchgate.net

Reagents to form fused heterocyclic systems. The reactivity of the bromomethyl group facilitates cyclization reactions to build more complex, multi-ring structures. researchgate.net

A closely related and extensively studied compound, 2,3-bis(bromomethyl)quinoxaline (B1328767), further illustrates the synthetic potential of the bromomethyl group. prepchem.comniscpr.res.in It is synthesized from 2,3-dimethylquinoxaline (B146804) and serves as a precursor to a multitude of derivatives through substitution reactions at one or both bromomethyl sites. sapub.org For example, its reaction with amines can lead to the formation of quinoxaline-bridged bis(benzimidazolium) salts, which are used as ligands in catalysis. The synthesis of ethyl 3-(bromomethyl)quinoxaline-2-carboxylate and its subsequent use in one-pot reactions with salicylaldehydes highlights the utility of the bromomethyl functional group in constructing complex hybrid molecules. clockss.org

Current Research Landscape and Future Directions in 2 Bromomethyl Quinoxaline Chemistry

Regioselective Bromination of Methyl-Substituted Quinoxalines

The direct bromination of a methyl group on the quinoxaline ring is a primary method for synthesizing this compound. This transformation requires careful control to ensure selectivity for the methyl group over the aromatic ring.

Radical Bromination Techniques (e.g., N-Bromosuccinimide)

Radical bromination is a key technique for the selective bromination of the methyl group at the 2-position of the quinoxaline ring. numberanalytics.combyjus.com This type of reaction typically proceeds via a free radical mechanism. byjus.comtransformationtutoring.com N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ability to provide a low, constant concentration of bromine, which favors allylic and benzylic bromination over addition to aromatic systems. researchgate.netorganic-chemistry.org

The reaction is typically initiated by light or a radical initiator, causing the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. byjus.comlumenlearning.com This radical then abstracts a hydrogen atom from the methyl group of 2-methylquinoxaline, forming a stabilized quinoxalin-2-ylmethyl radical. This radical then reacts with a bromine molecule (or NBS itself) to yield this compound and a new bromine radical, which continues the chain reaction. transformationtutoring.com The use of a non-polar solvent like carbon tetrachloride (CCl4) is common in these reactions to facilitate the radical pathway. thieme-connect.de

For instance, the side-chain bromination of 3-methyl-2(1H)-quinoxalinone to yield 3-bromomethyl-2(1H)-quinoxalinone has been successfully demonstrated. oup.com Similarly, 2,3-dimethylquinoxaline (B146804) 1,4-dioxide undergoes bromination to produce 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide. nih.gov

Table 1: Radical Bromination of Methylquinoxalines

| Starting Material | Reagent | Product | Reference |

| 2-Methylquinoxaline | N-Bromosuccinimide (NBS) | This compound | thieme-connect.dechemicalbook.com |

| 3-Methyl-2(1H)-quinoxalinone | N-Bromosuccinimide (NBS) | 3-Bromomethyl-2(1H)-quinoxalinone | oup.comresearchgate.net |

| 2,3-Dimethylquinoxaline 1,4-dioxide | Bromine | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | nih.gov |

Selective Functionalization at the 2-Position

Achieving selective functionalization at the C-2 position of the quinoxaline ring is crucial for the synthesis of specifically substituted derivatives. While direct C-H functionalization methods are advancing for positions like C-3 in quinoxalin-2-ones, the functionalization of the 2-methyl group remains a primary strategy for introducing a handle for further reactions. chim.itmdpi.com The reactivity of the methyl group at the 2-position is enhanced due to the electron-withdrawing nature of the adjacent nitrogen atom, making it susceptible to radical abstraction as described above.

Once the this compound is formed, the bromine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups. This two-step process, involving selective bromination followed by nucleophilic substitution, is a powerful strategy for elaborating the quinoxaline scaffold at the 2-position.

Condensation and Cyclization Approaches to the Quinoxaline Core

The construction of the quinoxaline ring system itself is a fundamental aspect of synthesizing its derivatives. Classical and modern methods provide access to a wide range of substituted quinoxalines, which can then be further functionalized.

Strategies Involving 1,2-Dicarbonyl Compounds and Diamines

The most traditional and widely used method for synthesizing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. encyclopedia.pubmtieat.orgmdpi.com This reaction is versatile, allowing for the introduction of various substituents on both the benzene (B151609) and pyrazine (B50134) rings of the quinoxaline system. sapub.orgresearchgate.net

The reaction typically proceeds under acidic conditions or with the aid of a catalyst and can be performed in various solvents, including ethanol (B145695) and acetic acid. nih.govijrar.orgresearchgate.net The mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to form the stable quinoxaline ring. niscpr.res.in For example, the reaction of o-phenylenediamine with pyruvaldehyde (a 1,2-dicarbonyl compound) directly yields 2-methylquinoxaline. sapub.org

Table 2: Synthesis of Quinoxalines via Condensation

| Diamine | Dicarbonyl Compound | Product | Catalyst/Conditions | Reference |

| o-Phenylenediamine | Glyoxal | Quinoxaline | Acidic | orientjchem.org |

| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | Camphorsulfonic acid, EtOH, rt | ijrar.org |

| o-Phenylenediamine | 2-Oxopropionaldehyde | 2-Methylquinoxaline | DMF | sapub.org |

| o-Phenylenediamine derivatives | 1,4-Dibromo-2,3-butanedione (B1217914) | 2,3-Bis(bromomethyl)quinoxaline derivatives | - | sapub.org |

Post-Cyclization Halomethylation

In some synthetic strategies, the halomethyl group is introduced after the formation of the quinoxaline ring. This is particularly relevant for the synthesis of compounds like 2,3-bis(halomethyl)quinoxaline derivatives. nih.gov For instance, the condensation of o-phenylenediamine derivatives with 1,4-dibromo-2,3-butanedione directly yields 2,3-bis(bromomethyl)quinoxaline derivatives. sapub.org This approach integrates the formation of the quinoxaline core with the introduction of the desired halomethyl functionality in a single step.

Modern Catalytic Strategies for Quinoxaline Scaffold Construction

While the classic condensation reaction remains prevalent, modern catalytic methods have been developed to improve reaction efficiency, yield, and environmental friendliness. These methods often employ transition metal catalysts, organocatalysts, or nanocatalysts, and can be performed under milder conditions. mtieat.orgrsc.orgsemanticscholar.org

Various catalysts have been reported for the synthesis of quinoxaline derivatives, including:

Metal Catalysts : CuSO₄·5H₂O, CrCl₂·6H₂O, and PbBr₂ have been used to catalyze the condensation of aryl-1,2-diamines with 1,2-dicarbonyls in ethanol at room temperature. researchgate.netorientjchem.org Other examples include zinc triflate, iodine, and metal-catalyzed cyclization of imines and azides. encyclopedia.pub

Organocatalysts : Camphorsulfonic acid (CSA) has been shown to be an efficient organocatalyst for the one-pot synthesis of quinoxaline derivatives in ethanol at ambient temperature. ijrar.org Pentafluorophenylammonium triflate (PFPAT) is another highly efficient organocatalyst for this transformation in water. academie-sciences.fr

Nanocatalysts : Reusable nanocatalysts, such as silica (B1680970) nanoparticles and Fe₃O₄@SiO₂/Schiff base complexes, have been developed for the green synthesis of quinoxalines under solvent-free or aqueous conditions. rsc.org

These modern catalytic approaches offer significant advantages in terms of sustainability and reaction conditions, making the synthesis of the quinoxaline scaffold more accessible and efficient. mtieat.orgmdpi.com

Transition Metal-Catalyzed Coupling Reactions in Quinoxaline Framework Assembly

The construction of the quinoxaline framework has been significantly advanced by the application of transition metal-catalyzed cross-coupling reactions. These methods offer powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are crucial for building the complex architecture of quinoxaline derivatives. nih.gov Catalysts based on transition metals such as palladium (Pd), copper (Cu), iron (Fe), and manganese (Mn) have been instrumental in these transformations. nih.govacs.org

Commonly, these synthetic approaches utilize readily available starting materials like chloroquinoxalines, which are reactive substrates for a variety of coupling reactions, including the well-known Suzuki, Sonogashira, and Heck reactions. nih.gov These reactions allow for the introduction of a wide range of substituents onto the quinoxaline core, enabling the synthesis of a diverse library of analogs. The versatility of these catalysts has made them essential for modern organic chemists. mdpi.com

For instance, palladium catalysts are widely employed in Suzuki couplings to form C-C bonds by reacting chloroquinoxalines with boronic acids. Copper catalysts are often used in Sonogashira couplings to introduce alkynyl groups. nih.gov More recently, there has been a shift towards using more earth-abundant and less toxic metals like iron and manganese. acs.orgmtieat.org An efficient method for synthesizing quinoxalines involves an iron-catalyzed transfer hydrogenation between alcohols and 1-(2-nitrophenyl)pyrroles. mtieat.org Similarly, an atom-economical and sustainable approach using a manganese(I) catalyst has been developed for the synthesis of various quinoxalines from 1,2-diaminobenzenes and 1,2-diols. acs.org These advancements not only provide high yields and selectivity but also align with the growing demand for more sustainable chemical processes. mtieat.org

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) complexes | Suzuki, Heck, Sonogashira Coupling | Chloroquinoxalines, Boronic acids, Alkenes, Alkynes | Well-established, high efficiency for C-C bond formation. | nih.gov |

| Copper (Cu) catalysts | Sonogashira Coupling, C-N/C-O/C-S Coupling | Chloroquinoxalines, Alkynes, Amines, Phenols, Thiols | Key for introducing various functional groups. | nih.gov |

| Iron (Fe) catalysts | Transfer Hydrogenation, C(sp³)-H Oxidation | Alcohols and 1-(2-nitrophenyl)pyrroles, 2-alkylamino benzonitriles | Utilizes earth-abundant, low-toxicity metal. | mtieat.orgfrontiersin.org |

| Manganese(I) complexes | Acceptorless Dehydrogenative Coupling | 1,2-diaminobenzenes and 1,2-diols | Atom-economical and sustainable route. | acs.org |

Green Chemistry Approaches to Quinoxaline Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of quinoxaline derivatives to mitigate the environmental impact of traditional methods. ijirt.org These older methods often relied on hazardous solvents, high energy consumption, and generated significant waste. ijirt.org Green approaches focus on developing environmentally benign, efficient, and sustainable pathways by utilizing alternative solvents, recyclable catalysts, and energy-efficient reaction conditions. ijirt.orgresearchgate.net

A primary focus of green quinoxaline synthesis is the replacement of volatile and toxic organic solvents with greener alternatives. mtieat.org Water, polyethylene (B3416737) glycol (PEG-400), and ionic liquids have emerged as effective and eco-friendly reaction media. ijirt.orgripublication.comtandfonline.com For example, the use of p-dodecylbenzensulfonic acid as a surfactant-type catalyst enables the efficient synthesis of quinoxalines in water at room temperature. tandfonline.com Similarly, PEG-400 has been used as a recyclable and non-toxic solvent, often allowing for catalyst-free reactions with simplified product isolation. ripublication.com

The development of novel and reusable catalysts is another cornerstone of green quinoxaline synthesis. Instead of harsh acids or expensive metal catalysts, researchers have successfully employed mild and recyclable options. These include organic acids like phthalic acid, heterogeneous catalysts such as sulfated polyborate, and even common mineral fertilizers like mono-ammonium phosphate (B84403) (MAP) and di-ammonium phosphate (DAP). sphinxsai.comdergipark.org.trias.ac.in Sulfated polyborate, for instance, is an inexpensive and efficient catalyst for the rapid, solvent-free synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds, offering high yields and the ability to be recycled. ias.ac.in The use of phosphate-based mineral fertilizers as heterogeneous catalysts also provides excellent yields at ambient temperatures, with the catalyst being easily recoverable by simple filtration. dergipark.org.trdergipark.org.tr These innovations represent a significant move towards more sustainable and economically viable chemical manufacturing. ijirt.org

| Green Approach | Catalyst/Medium | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | p-Dodecylbenzensulfonic acid (DBSA) | 1,2-diamines and 1,2-dicarbonyl compounds | Uses water as solvent, inexpensive and non-toxic catalyst. | tandfonline.com |

| Catalyst-Free Synthesis | Polyethylene glycol (PEG-400) | 2-chloroquinoxaline and various amines | Recyclable solvent, no catalyst needed, simple work-up. | ripublication.com |

| Heterogeneous Catalysis | Mineral Fertilizers (MAP, DAP, TSP) | 1,2-diamines and 1,2-dicarbonyls | Excellent yields at room temperature, reusable catalyst. | dergipark.org.tr |

| Solvent-Free Synthesis | Sulfated Polyborate | o-phenylenediamines and 1,2-diketones | Recyclable catalyst, high yields, short reaction times. | ias.ac.in |

| Brønsted Acid Catalysis | Phthalic acid | o-phenylenediamine and α-diketones | Mild conditions (room temp), good to excellent yields. | sphinxsai.com |

Nucleophilic Substitution Reactions of the Bromomethyl Group

The primary mode of reactivity for this compound involves the substitution of the bromide ion by a wide range of nucleophiles. The benzylic position of the bromomethyl group, activated by the adjacent quinoxaline heterocycle, facilitates these reactions, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds under relatively mild conditions.

Kinetics and Thermodynamics of Substitution with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The bromomethyl group of this compound and its derivatives readily undergoes nucleophilic substitution with various nucleophiles, including amines, thiols, and alkoxides. These reactions lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. For instance, derivatives such as 6-(bromomethyl)-2,3-dimethoxyquinoxaline react with benzenethiol (B1682325) derivatives in the presence of cesium carbonate to yield the corresponding thioether products. mdpi.com Similarly, reactions with amines are common, although studies on related N-oxide compounds suggest the reaction mechanism can be complex. acs.org

While the qualitative reactivity is well-established, specific quantitative kinetic and thermodynamic data for the nucleophilic substitution reactions of this compound itself are not extensively detailed in the available literature. Computational studies on the related reaction of 2-phenylquinoxaline (B188063) with organolithium nucleophiles indicate that the nucleophilic addition step is both kinetically and thermodynamically favored at certain positions, although this does not directly describe the S(_N)2-type reaction at the bromomethyl group. researchgate.net The reactions are generally considered to be efficient, proceeding under standard conditions to afford a variety of substituted quinoxaline derivatives.

| Nucleophile Type | Example Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Amines | Phenylamine | DMSO | 2-((Phenylamino)methyl)quinoxaline | researchgate.net |

| Thiols | Benzenethiol | DMF, Cs₂CO₃, 70°C | 2-((Phenylthio)methyl)quinoxaline derivative | mdpi.com |

| Thiols | Potassium thiocyanate (B1210189) (KSCN) | DMSO | 2-(Thiocyanatomethyl)quinoxaline | researchgate.net |

| Alkoxides | Sodium alkoxide | Mild conditions | 2-(Alkoxymethyl)quinoxaline | |

| Azides | Sodium azide (B81097) (NaN₃) | Mild conditions | 2-(Azidomethyl)quinoxaline |

Stereochemical Outcomes and Diastereoselectivity

The carbon atom of the bromomethyl group in this compound is prochiral. A reaction with a chiral nucleophile or under chiral conditions could potentially lead to stereoisomeric products. However, the scientific literature reviewed does not provide specific experimental details on the stereochemical outcomes or diastereoselectivity of nucleophilic substitution reactions involving this specific compound. General principles of stereoselective reactions dictate that if a substrate contains a prostereogenic element, reaction can lead to a mixture of stereoisomers, with one potentially being favored over the other. durgapurgovtcollege.ac.in In the absence of a chiral influence, reactions at the prochiral center would be expected to yield a racemic mixture of products if a new stereocenter is formed.

Competitive Intramolecular vs. Intermolecular Pathways

When a molecule contains both a reactive site like the bromomethyl group and a nucleophilic moiety, a competition between intramolecular (ring-forming) and intermolecular (reaction between two separate molecules) pathways can arise. thieme-connect.com The outcome is often dictated by factors such as the length and flexibility of the linker between the two groups, the concentration of the reactants, and the specific reaction conditions.

In the case of quinoxaline derivatives, this competition has been observed. For example, a study on 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide reacting with amines found that a double nucleophilic substitution, an intermolecular process, was unexpectedly preferred over an intramolecular cyclization pathway. acs.org Conversely, research on 3-(bromomethyl)quinoxalin-2(1H)-ones has shown that reaction with 2-aminopyridines can lead to the formation of pyridinium (B92312) salts which then undergo an acid-catalyzed intramolecular cyclization and rearrangement to form 2-(imidazo[1,2-a]pyridin-2-yl)benzimidazoles. researchgate.net This highlights that intramolecular pathways are indeed accessible and can be favored in suitably structured quinoxaline precursors, leading to complex heterocyclic systems. researchgate.net

Organometallic Transformations and Catalysis

The reactive C-Br bond in this compound makes it a valuable precursor for various organometallic transformations. It is particularly useful in the synthesis of ligands that can be coordinated to transition metals, yielding complexes with significant catalytic activity, especially in the field of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactivity (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are powerful tools for C-C bond formation. ias.ac.in While this compound itself is not typically a direct substrate for these couplings at the methyl group, it is an essential building block for ligands that facilitate these transformations. For example, 2,3-bis(bromomethyl)quinoxaline reacts with nucleophiles like imidazole (B134444) to form quinoxaline-bridged diimidazolium salts. ias.ac.inias.ac.in These salts serve as N-heterocyclic carbene (NHC) ligand precursors which, in conjunction with a palladium source like palladium(II) acetate (B1210297), form highly active in situ catalysts. ias.ac.inias.ac.in

These catalytic systems have proven effective for both Suzuki-Miyaura and Heck reactions. ias.ac.in The Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid proceeds efficiently in environmentally benign solvents like ethanol at ambient temperatures. ias.ac.in The Mizoroki-Heck reaction between aryl halides and styrene, catalyzed by the same system, shows moderate to good selectivity for the trans product. ias.ac.inorganic-chemistry.org

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromobenzaldehyde | Phenylboronic acid | Quinoxaline diimidazolium salt / Pd(OAc)₂ | Ethanol, K₂CO₃, rt, 24h | 80% | ias.ac.in |

| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | Quinoxaline diimidazolium salt / Pd(OAc)₂ | Ethanol, K₂CO₃, rt, 24h | 75% | ias.ac.in |

| Suzuki-Miyaura | Bromobenzene | Phenylboronic acid | Quinoxaline diimidazolium salt / Pd(OAc)₂ | Ethanol, K₂CO₃, rt, 24h | 70% | ias.ac.in |

| Heck | Iodobenzene | Styrene | Quinoxaline diimidazolium salt / Pd(OAc)₂ | DMF, K₂CO₃, 130°C, 24h | 95% | ias.ac.in |

| Heck | Bromobenzene | Styrene | Quinoxaline diimidazolium salt / Pd(OAc)₂ | DMF, K₂CO₃, 130°C, 24h | 85% | ias.ac.in |

Formation of Metal Complexes and Their Catalytic Efficacy

The versatility of this compound and its derivatives as precursors extends to the formation of a wide array of metal complexes. scienceopen.comniscpr.res.inresearchgate.net Ligands synthesized from these precursors can coordinate with various transition metals, including manganese, cobalt, copper, zinc, cadmium, iron, and palladium. scienceopen.comniscpr.res.inresearchgate.net

The reaction of 2,3-bis(bromomethyl)quinoxaline with phenylchalcogenide anions (PhS⁻ or PhSe⁻) yields ligands L1 and L2, respectively. acs.orgfigshare.com These ligands react with sodium tetrachloropalladate(II) to form palladium complexes. acs.orgfigshare.com The resulting sulfur-containing palladacycle (complex 1) and selenium-containing chelate (complex 2) have been explored as catalysts for Suzuki-Miyaura coupling reactions. acs.orgfigshare.com The palladacycle, in particular, demonstrates superior catalytic efficacy, requiring lower catalyst loading (as low as 0.006 mol%) and shorter reaction times for high conversions of various aryl bromides. acs.orgfigshare.com The catalytic process is believed to occur via the in situ generation of palladium-chalcogen nanoparticles with sizes under 2 nm. acs.org

Other Transition Metal-Mediated Reactions

The reactive bromomethyl group of this compound and its derivatives serves as a key handle for constructing more complex molecular architectures through transition metal-mediated cross-coupling reactions. While the C(sp³)-Br bond is not typically used directly in standard cross-coupling, it is instrumental in creating ligands that facilitate such reactions. A prominent application involves the synthesis of N-heterocyclic carbene (NHC) ligands and other chelating systems for palladium catalysts, which are then employed in Suzuki-Miyaura and Mizoroki-Heck couplings.

The typical strategy involves the reaction of 2,3-bis(bromomethyl)quinoxaline with nucleophilic entities like imidazole or benzimidazole (B57391) to form quinoxaline-bridged bis(imidazolium) or bis(benzimidazolium) salts. ias.ac.inresearchgate.net These salts are stable precursors for NHC ligands. In the presence of a palladium source, such as palladium(II) acetate (Pd(OAc)₂), and a base, an in situ catalytic system is formed. This system has proven effective in C-C bond formation. ias.ac.inresearchgate.net For instance, the diimidazolium salt derived from 2,3-bis(bromomethyl)quinoxaline, when combined with Pd(OAc)₂, efficiently catalyzes the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids under mild, ambient conditions in ethanol. ias.ac.in The same catalytic system also shows moderate to good selectivity for the trans product in Heck coupling reactions between aryl bromides and styrene. ias.ac.in

Similarly, reacting 2,3-bis(bromomethyl)quinoxaline with phenylchalcogenides (PhS⁻ or PhSe⁻) yields ligands that form palladium complexes. acs.org These complexes, in turn, can catalyze Suzuki-Miyaura reactions, proceeding via the formation of palladium-chalcogen nanoparticles. acs.org

Table 1: Transition Metal-Mediated Reactions Involving this compound Derivatives

| Reaction Type | Quinoxaline Precursor | Catalyst System | Reactants | Product Type | Ref. |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2,3-bis(bromomethyl)quinoxaline (via diimidazolium salt) | Pd(OAc)₂ / Ligand 1 | Aryl halides, Arylboronic acids | Biaryls | ias.ac.in |

| Mizoroki-Heck Coupling | 2,3-bis(bromomethyl)quinoxaline (via diimidazolium salt) | Pd(OAc)₂ / Ligand 1 | Aryl bromides, Styrene | Substituted Styrenes (trans selective) | ias.ac.in |

| Suzuki-Miyaura Coupling | 2,3-bis(bromomethyl)quinoxaline (via bis(benzimidazolium) salts) | Pd(OAc)₂ / Ligand | Aryl halides, Phenylboronic acid | Biaryls | researchgate.netresearchgate.net |

| Suzuki-Miyaura Coupling | 2,3-bis[(phenylthio/seleno)methyl]quinoxaline | [Pd₂(L-H)₂Cl₂] or [PdLCl₂] | Aryl halides, Phenylboronic acid | Biaryls | acs.org |

Redox Chemistry of the Quinoxaline System

The quinoxaline core is susceptible to oxidation at both the pyrazine nitrogen atoms and the substituents. The most common oxidation reaction is the formation of N-oxides. Treatment of a quinoxaline derivative with a peracid, such as peroxyacetic acid, typically leads to the corresponding quinoxaline-1,4-dioxide. beilstein-journals.org These dioxides are important synthetic intermediates and are known to be reducible by various cellular oxidoreductases. mdpi.com The presence of the N-oxide groups significantly influences the molecule's electronic properties and reactivity. For example, bromination of 2,3-dimethylquinoxaline 1,4-dioxide yields 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide, a key precursor for other functionalized quinoxalines.

The oxidation of the quinoxaline ring can also lead to ring-opening. Using strong oxidizing agents like alkaline potassium permanganate (B83412) can cleave the pyrazine ring to yield pyrazine-2,3-dicarboxylic acid. beilstein-journals.org

Side-chain oxidation is also a relevant pathway. The methyl groups of 2,3-dimethylquinoxaline can be oxidized, and the related 2,3-bis(bromomethyl)quinoxaline can undergo oxidation with dimethyl sulfoxide (B87167) (DMSO).

Table 2: Oxidation Reactions of Quinoxaline Derivatives

| Quinoxaline Substrate | Oxidizing Agent | Product | Reaction Type | Ref. |

|---|---|---|---|---|

| Quinoxaline | Peracid | Quinoxaline-1,4-dioxide | N-Oxidation | beilstein-journals.org |

| 2,3-Dimethylquinoxaline 1,4-dioxide | Bromine (Br₂) | 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide | Side-chain bromination | |

| Quinoxaline | Alkaline KMnO₄ | Pyrazine-2,3-dicarboxylic acid | Ring-opening oxidation | beilstein-journals.org |

| 2,3-Dimethylquinoxaline | Selenium Dioxide | 2,3-Quinoxalinedicarboxaldehyde | Side-chain oxidation | |

| 2-(Bromomethyl)-3-quinoxaline-1,4-dioxide | Biological systems | Reduced mono-N-oxide or deoxygenated quinoxaline | N-Oxide Reduction |

The quinoxaline ring system can be readily reduced to form 1,2,3,4-tetrahydroquinoxalines, which are important structural motifs in many biologically active compounds. A variety of reducing agents and methodologies have been developed to achieve this transformation.

Catalytic hydrogenation is a common and efficient method. The use of borane (B79455) catalysts allows for the hydrogenation of 2,3-disubstituted quinoxalines with excellent cis selectivity. researchgate.net A highly enantioselective hydrogenation can be achieved through a convergent asymmetric disproportionation of dihydroquinoxaline intermediates, using a relay catalytic system of a ruthenium(II) complex and a chiral Brønsted acid. acs.org Another effective system for transfer hydrogenation in aqueous media employs a [Cp*IrCl₂]₂ catalyst with an N-sulfonated diamine ligand, using sodium formate (B1220265) as the hydrogen source. researchgate.net

Complex metal hydrides are also widely used. A combination of sodium borohydride (B1222165) (NaBH₄) and zinc chloride (ZnCl₂) rapidly reduces various substituted quinoxalines to their tetrahydro derivatives under mild conditions. researchgate.net Borane in tetrahydrofuran (B95107) (THF) is also highly effective, providing the cis-isomers exclusively in the case of 2,3-disubstituted quinoxalines. researchgate.net While NaBH₄ in ethanol can reduce simple quinoxalines, the reaction is often slow, and more substituted quinoxalines are resistant. researchgate.netresearchgate.net Other reagents like lithium aluminum hydride (LiAlH₄) and indium metal in aqueous ethanol have also been successfully employed for this reduction. researchgate.netsapub.org

Table 3: Selected Methods for the Reduction of the Quinoxaline Ring

| Reducing System | Solvent | Product | Key Features | Ref. |

|---|---|---|---|---|

| H₂ / Borane catalyst | - | cis-1,2,3,4-Tetrahydroquinoxaline | Excellent cis-selectivity for 2,3-disubstituted substrates | researchgate.net |

| H₂ / Ru(II) + Chiral Brønsted acid | Toluene | Chiral 1,2,3,4-Tetrahydroquinoxaline | Highly enantioselective; atom-economical | acs.org |

| HCOONa / [Cp*IrCl₂]₂ + Ligand | Water | 1,2,3,4-Tetrahydroquinoxaline | pH-dependent aqueous phase reduction | researchgate.net |

| NaBH₄ / ZnCl₂ | THF | 1,2,3,4-Tetrahydroquinoxaline | Fast, mild conditions, broad substrate scope | researchgate.net |

| Borane (BH₃·THF) | THF | cis-1,2,3,4-Tetrahydroquinoxaline | Rapid, high yield, stereoselective | researchgate.net |

| Indium metal | Aqueous Ethanol | 1,2,3,4-Tetrahydroquinoxaline | Selective reduction of the heterocyclic ring | researchgate.net |

Cycloaddition and Ring-Forming Reactions

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve the nucleophilic displacement of the bromide by a tethered nucleophile, leading to the formation of a new ring fused to the quinoxaline core.

A prominent example is the synthesis of pyrrolo[1,2-a]quinoxalines. researchgate.net This can be achieved through various strategies, often involving the initial formation of an N-(2-aminophenyl)pyrrole derivative, which then undergoes intramolecular cyclization. researchgate.netresearchgate.net A one-pot, three-component reaction of 1,2-diamines, ethyl pyruvate, and α-bromo ketones provides a direct route to these fused systems. researchgate.net More specifically, the reaction of 3-(bromomethyl)quinoxalin-2(1H)-one with 2-aminopyridines generates pyridinium salts that, upon acid-catalyzed rearrangement, yield complex fused systems like 2-(imidazo[1,2-a]pyridin-2-yl)benzimidazoles. researchgate.net This demonstrates the utility of the bromomethyl group in initiating cascade reactions that build intricate heterocyclic architectures.

Table 4: Intramolecular Cyclizations to Form Fused Quinoxaline Systems

| Quinoxaline Precursor | Reaction Partner/Conditions | Fused System | Reaction Type | Ref. |

|---|---|---|---|---|

| 3-(Bromomethyl)quinoxalin-2(1H)-one | 2-Aminopyridines, then acid | 2-(Imidazo[1,2-a]pyridin-2-yl)benzimidazole | Chichibabin reaction followed by Mamedov rearrangement | researchgate.net |

| 2-Alkylquinoxalines | Glycerol, Ir(acac)₃ catalyst | Pyrrolo[1,2-a]quinoxalines | Iridium-catalyzed annulation | nih.gov |

| o-Aminoiodoarenes | 2-Formylazoles, CuI catalyst | Pyrrolo[1,2-a]quinoxalines | Copper-catalyzed cascade reaction | sioc-journal.cn |

| 1-(2-Nitrophenyl)pyrroles | Reductive cyclization | Pyrrolo[1,2-a]quinoxalines | Reductive N-C bond formation | researchgate.net |

Cycloaddition reactions provide a powerful tool for constructing polycyclic frameworks incorporating the quinoxaline ring. These reactions build new rings onto the quinoxaline core in a highly controlled manner.

The Diels-Alder, or [4+2] cycloaddition, reaction is frequently used. niscpr.res.in In this context, quinoxaline-5,8-diones serve as effective dienophiles. They react with various dienes, such as isoprene (B109036) or 2,3-dimethyl-1,3-butadiene, to form cycloadducts that are precursors to diazaanthraquinones and other complex polycyclic natural product analogues. niscpr.res.innih.gov The regioselectivity of the diene addition can be controlled by the substituents on both the quinoxaline quinone and the diene. niscpr.res.in

1,3-Dipolar cycloadditions represent another key strategy for forming five-membered rings fused to or substituted on the quinoxaline system. wikipedia.orgorganic-chemistry.org For instance, quinoxalinone derivatives bearing an alkyne group can act as dipolarophiles in reactions with aryl azides to produce 1,2,3-triazole-substituted quinoxalines. imist.ma In a different approach, thermally generated azomethine ylides from azirino[1,2-a]quinoxalines undergo cycloaddition with aldehydes to form polycyclic oxazolidine (B1195125) derivatives. mdpi.com Furthermore, the difunctional nature of 2,3-bis(bromomethyl)quinoxaline allows it to act as a linker, coupling with other heterocyclic systems to create large, multi-ring assemblies. semanticscholar.org

Table 5: Cycloaddition Reactions for the Synthesis of Polycyclic Quinoxalines

| Reaction Type | Quinoxaline Reactant | Reaction Partner | Resulting Polycyclic System | Ref. |

|---|---|---|---|---|

| Diels-Alder [4+2] | Quinoxaline-5,8-dione | Isoprene, Silyloxyl dienes | Diazaanthraquinone precursors | niscpr.res.innih.gov |

| Diels-Alder [4+2] | Furo[3,4-b]quinoxaline (in situ) | N-Phenylmaleimide | Fused quinoxaline derivative | beilstein-journals.orgd-nb.info |

| 1,3-Dipolar Cycloaddition | 3-Methyl-4-(prop-2-ynyl)-3,4-dihydroquinoxalin-2(1H)-one | Aryl azides | 1,2,3-Triazolylmethyl-quinoxaline | imist.ma |

| 1,3-Dipolar Cycloaddition | Azomethine ylide (from azirino[1,2-a]quinoxaline) | Aromatic aldehydes | Oxazolidine-fused quinoxaline | mdpi.com |

| Nucleophilic Substitution | 2,3-bis(bromomethyl)quinoxaline | Indolo-triazolo-pyridazinethiones | Linked polycyclic assembly | semanticscholar.org |

Synthesis of Functionalized Quinoxaline Derivatives

The strategic functionalization of the quinoxaline ring system is crucial for modulating the properties of the final compounds. The introduction of different substituents can significantly influence the electronic nature and reactivity of the molecule.

The electronic properties of the quinoxaline core can be fine-tuned by introducing electron-withdrawing or electron-donating groups onto the benzenoid ring. thieme-connect.de Electron-withdrawing groups, such as nitro (NO2), trifluoromethyl (CF3), and cyano (CN) groups, increase the electrophilicity of the quinoxaline system. researchgate.netjst.go.jp For instance, the presence of a strong electron-withdrawing group at the 6-position enhances the reactivity of the halomethyl groups at the 2- and 3-positions. jst.go.jp This increased electrophilicity can be advantageous in certain synthetic transformations. Conversely, electron-donating groups, such as methoxy (B1213986) (OCH3), can be introduced to increase the electron density of the ring system. thieme-connect.demdpi.com The nature of the substituent on the benzene ring can direct the outcome of chemical reactions. For example, in the condensation of a substituted benzene-1,2-diamine with an α-oxoaldehyde, a nitro group will direct the formation of the 2,6-disubstituted product, while an electron-donating group will favor the 2,7-isomer. thieme-connect.de

The synthesis of these functionalized derivatives often involves the condensation of a corresponding o-phenylenediamine with a suitable dicarbonyl compound. sapub.org For example, 2,3-bis(bromomethyl)quinoxaline derivatives with substituents at the 6- and/or 7-positions have been synthesized by reacting the appropriately substituted o-phenylenediamine with 1,4-dibromo-2,3-butanedione. sapub.orgnih.gov

Table 1: Examples of Functionalized Quinoxaline Derivatives and their Synthetic Precursors

| Substituent at C6/C7 | Type of Substituent | Precursor | Resulting Quinoxaline Derivative | Reference |

| -CF3 | Electron-Withdrawing | 4-trifluoromethyl-1,2-phenylenediamine | 6-(Trifluoromethyl)-2,3-bis(bromomethyl)quinoxaline | nih.gov |

| -F | Electron-Withdrawing | 4-fluoro-1,2-phenylenediamine | 6-Fluoro-2,3-bis(bromomethyl)quinoxaline | nih.gov |

| -COOEt | Electron-Withdrawing | Ethyl 3,4-diaminobenzoate | Ethyl 2,3-bis(bromomethyl)quinoxaline-6-carboxylate | nih.gov |

| -NO2 | Electron-Withdrawing | 4-nitro-1,2-phenylenediamine | 6-Nitro-2,3-bis(bromomethyl)quinoxaline | jst.go.jp |

| -OCH3 | Electron-Donating | 4-methoxy-1,2-phenylenediamine | 6-Methoxy-2,3-bis(bromomethyl)quinoxaline | mdpi.com |

| This table is for illustrative purposes and does not represent an exhaustive list. |

Quinoxalines bearing multiple bromine atoms, such as 2,3-bis(bromomethyl)quinoxaline and other brominated derivatives, serve as highly versatile polyfunctional reagents in organic synthesis. researchgate.netjst.go.jpsapub.orgmdpi.comresearchgate.netnih.govscience.gov The presence of multiple reactive sites allows for a variety of subsequent chemical transformations, enabling the construction of complex molecules.

The synthesis of 2,3-bis(bromomethyl)quinoxaline is typically achieved through the condensation of o-phenylenediamine with 1,4-dibromo-2,3-butanedione. sapub.orgprepchem.com This key intermediate can then be used to introduce various N-containing side chains by reacting it with different amines or azoles. mdpi.com The bromomethyl groups are susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functionalities.

Furthermore, bromination of the quinoxaline core itself can be achieved using various brominating agents like N-bromosuccinimide (NBS). researchgate.netchim.it The regioselectivity of this bromination can be influenced by the reaction conditions and the substituents already present on the quinoxaline ring. researchgate.netnih.govrsc.org For example, the bromination of 6-methoxyquinoline (B18371) with NBS in triflic acid has been shown to be selective for the C-5 position. researchgate.net The resulting poly-brominated quinoxalines can undergo further functionalization through reactions like cross-coupling, offering a pathway to highly substituted quinoxaline derivatives. beilstein-journals.org

This compound as a Precursor for Advanced Ligands

The reactive nature of this compound makes it an ideal starting material for the synthesis of advanced ligands used in coordination chemistry and catalysis. These ligands can coordinate to metal centers, influencing their catalytic activity and selectivity.

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis. nih.govbeilstein-journals.orgscripps.edu this compound can be utilized in the synthesis of precursors for these important ligands. thieme-connect.de For example, quinoxaline-bridged bis(benzimidazolium) salts, which are precursors to bidentate NHC ligands, have been prepared by the reaction of 2,3-bis(bromomethyl)quinoxaline with 1-substituted benzimidazoles. researchgate.netresearchgate.net These precursors can then be used to generate the corresponding NHC ligands in situ for use in catalytic reactions. The synthesis of such NHC precursors often involves the reaction of an N-alkylimidazoline with an alkyl halide. nih.gov The resulting imidazolium (B1220033) salts can be deprotonated to form the active NHC. nih.govchemrxiv.org

The quinoxaline scaffold can be incorporated into larger molecular frameworks to create chelating agents capable of coordinating with metal ions. isca.inisca.me this compound serves as a key building block in the synthesis of such ligands. For example, it can be used to synthesize ligands where the quinoxaline nitrogen atoms, along with other donor atoms in the appended side chains, can bind to a metal center, forming a stable metal complex. isca.inresearchgate.net The resulting metal complexes can exhibit interesting photophysical and electrochemical properties. isca.me

A variety of quinoxaline-based ligands have been synthesized and their coordination behavior with different transition metals has been studied. isca.inresearchgate.net For instance, ligands derived from 2,3-quinoxalinedithiol (B74760) and 2,6-bis(bromomethyl)pyridine (B1268884) have been shown to act as pentadentate NS4 chelating agents. researchgate.net The resulting metal complexes often exhibit specific geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. isca.inresearchgate.net

Table 2: Examples of Metal Complexes with Quinoxaline-Based Ligands

| Ligand | Metal Ion(s) | Coordination Geometry | Reference |

| 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Co(II), Ni(II), Cu(II), Zn(II) | Tetrahedral (Co, Zn), Octahedral (Ni, Cu) | isca.in |

| 2-(2'-pyridyl)quinoxaline | Co(II), Ni(II), Cu(II), Zn(II) | Pseudotetrahedral (Zn), Five- or Six-coordinate (Co, Ni, Cu) | isca.in |

| 2,3-bis(triazol-1-ylmethyl)quinoxaline | Various | Dependent on metal and counterion | isca.me |

| bis(2-thio-3-mercaptoquinoxalino)-2,6-dimethylpyridine | Mn(II), Co(II), Cu(II), Ag(I), Zn(II), Cd(II) | Likely pentadentate NS4 chelation | researchgate.net |

| This table provides a selection of examples and is not exhaustive. |

Construction of Complex Molecular Architectures

The versatility of this compound as a synthetic building block extends to the construction of complex molecular architectures. Its ability to undergo a variety of chemical transformations allows for its incorporation into larger, more intricate structures. For instance, it can be used in the synthesis of macrocycles and other supramolecular assemblies. The quinoxaline unit can impart specific electronic and structural properties to these larger molecules.

The reaction of 2,3-bis(bromomethyl)quinoxaline with various nucleophiles can lead to the formation of new heterocyclic rings fused to the quinoxaline core. This strategy has been employed to synthesize a range of complex, polycyclic aromatic systems. Furthermore, the introduction of bromo groups onto the quinoxaline skeleton provides handles for cross-coupling reactions, enabling the connection of the quinoxaline unit to other molecular fragments. rsc.org This approach has been used to create extended conjugated systems with potential applications in materials science.

Synthesis of Quinoxaline-Hybrid Systems

The reactivity of the C-Br bond in the bromomethyl group makes this compound and its analogues, such as 2,3-bis(bromomethyl)quinoxaline, prime candidates for constructing hybrid molecules. This is typically achieved through nucleophilic substitution reactions where the bromine atom is displaced by a variety of nucleophiles, effectively linking the quinoxaline moiety to other chemical entities.

A notable example involves the creation of hybrid compounds by combining the quinoxaline scaffold with dehydroabietic acid (DAA), a natural diterpenoid. In this synthetic approach, a diamino-DAA derivative is first condensed with 1,4-dibromo-2,3-butanedione to yield a key intermediate, a 2,3-bis(bromomethyl)quinoxaline derivative fused with the DAA framework (Compound 3). mdpi.comnih.gov This intermediate serves as a platform for further elaboration. The two bromomethyl groups are then reacted with a diverse range of amines or azoles. mdpi.com This reaction, typically carried out in the presence of a base like potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetonitrile, results in the formation of a library of novel DAA-quinoxaline hybrids (Compounds 4a-o). mdpi.comnih.govdntb.gov.ua The yields for these substitution reactions are reported to be in the range of 32–63%. mdpi.com

The general synthetic scheme is as follows:

Formation of the Quinoxaline Core: A diamine (derived from DAA) reacts with 1,4-dibromo-2,3-butanedione to form the 2,3-bis(bromomethyl)quinoxaline intermediate. mdpi.comsapub.org

Nucleophilic Substitution: The intermediate is treated with various nitrogen-containing nucleophiles (amines or azoles) to displace the bromine atoms and form the final hybrid products. mdpi.comiucr.org

This strategy highlights how the reactive nature of the bromomethyl group is harnessed to covalently link the quinoxaline unit to another complex molecule, thereby creating a hybrid system that integrates the structural features of both precursors. researchgate.netnih.gov

| Compound | Reactant (Amine or Azole) | Yield (%) |

|---|---|---|

| 4a | Pyrrolidine | 45% |

| 4b | Piperidine | 52% |

| 4c | N-Methylpiperazine | 61% |

| 4d | N-Ethylpiperazine | 63% |

| 4e | N-Phenylpiperazine | 58% |

| 4f | N-(2-Fluorophenyl)piperazine | 55% |

| 4g | N-(4-Chlorophenyl)piperazine | 56% |

| 4h | Morpholine | 53% |

| 4i | Thiomorpholine | 48% |

| 4j | Imidazole | 32% |

| 4k | 2-Methylimidazole | 35% |

| 4l | Benzimidazole | 38% |

| 4m | 1,2,4-Triazole | 36% |

| 4n | Benzotriazole | 41% |

| 4o | Tetrazole | 33% |

Similarly, 2,3-bis(bromomethyl)quinoxaline has been employed as a linker to couple two complex heterocyclic systems. For instance, it has been used to alkylate indolo-triazolo-pyridazinethiones, resulting in large, symmetrical molecules where the quinoxaline unit bridges two identical heterocyclic structures. mdpi.com

Macrocyclic and Supramolecular Assemblies Featuring Quinoxaline Moieties

The rigid, planar geometry of the quinoxaline ring system, combined with the synthetic handles provided by substituents like the bromomethyl group, makes it an excellent component for the construction of macrocycles and for directing supramolecular assembly. researchgate.netthieme-connect.com These large-scale structures are of interest for their potential applications in molecular recognition, sensing, and materials science. nih.govresearchgate.net

Quinoxaline-based macrocycles are often synthesized by reacting a bis-electrophile, such as 2,3-bis(bromomethyl)quinoxaline, with a bis-nucleophile. The two reactive centers on each molecule allow for a ring-closing reaction, leading to the formation of a large macrocyclic structure.

The assembly of these supramolecular structures is governed by a variety of non-covalent interactions. researchgate.net X-ray crystallography studies have revealed that π-π stacking between the aromatic quinoxaline rings and hydrogen bonds (e.g., C-H···O, C-H···N) are significant forces in the solid-state packing of these molecules. researchgate.netnih.gov In some cases, specific H···Br or H···Cl contacts have been noted to contribute to structural stability. researchgate.net These directed interactions allow for the predictable formation of ordered, three-dimensional networks.

Advanced Spectroscopic Characterization of 2 Bromomethyl Quinoxaline and Its Synthesized Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and signal integrations, a detailed map of the proton and carbon framework can be constructed.

The ¹H NMR spectrum of 2-(Bromomethyl)quinoxaline is expected to exhibit distinct signals corresponding to the protons of the bromomethyl group and the quinoxaline (B1680401) ring system. The methylene (B1212753) protons (-CH₂Br) would likely appear as a singlet in the downfield region, typically around δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the aromatic ring. For the closely related analog, 2,3-bis(bromomethyl)quinoxaline (B1328767), this singlet appears at δ 4.93 ppm in CDCl₃. chemicalbook.com

The aromatic region of the spectrum would be more complex due to the lower symmetry of the monosubstituted quinoxaline ring. The proton at the 3-position is expected to be a singlet, while the four protons on the benzo-fused ring (H-5, H-6, H-7, H-8) would appear as a set of multiplets, likely in the range of δ 7.5-8.2 ppm. chemicalbook.comrsc.orgheteroletters.org The specific chemical shifts and coupling patterns would allow for the precise assignment of each aromatic proton.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbon of the bromomethyl group is expected to resonate at approximately δ 30-35 ppm. The carbons of the quinoxaline core would appear in the aromatic region (δ 120-160 ppm). The C-2 carbon, being attached to the electron-withdrawing bromomethyl group, would be shifted downfield. Data from various quinoxaline derivatives can be used to predict the approximate chemical shifts for the carbon atoms in this compound. rsc.orgheteroletters.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂Br | 4.5 - 5.0 (s, 2H) | 30 - 35 |

| C3-H | ~8.8 (s, 1H) | ~145 |

| Aromatic-H | 7.5 - 8.2 (m, 4H) | 127 - 142 |

| C2 | - | ~152 |

Note: Predicted values are based on data from analogous structures and general substituent effects.

To overcome the complexities of signal overlap in the aromatic region of the 1D NMR spectra, advanced 2D NMR techniques are employed. These methods provide correlation maps that reveal connectivity between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, it would be instrumental in assigning the H-5, H-6, H-7, and H-8 protons by tracing their sequential connectivity around the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would allow for the unambiguous assignment of the carbon signals for C-3, C-5, C-6, C-7, C-8, and the bromomethyl carbon.

For derivatives of this compound that incorporate phosphorus-containing moieties, ³¹P NMR spectroscopy would be an essential characterization tool, providing information about the chemical environment of the phosphorus nucleus.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display a series of characteristic absorption bands.

The heteroaromatic C-H stretching vibrations of the quinoxaline ring are expected in the 3100-3000 cm⁻¹ region. scialert.net The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system typically appear in the 1625-1430 cm⁻¹ range. scialert.net The spectrum would also show characteristic bands for the methylene group, including scissoring (~1450 cm⁻¹) and wagging vibrations. A key diagnostic peak would be the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N and C=C Ring Stretch | 1625 - 1430 |

| -CH₂- Scissoring | ~1450 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending | 900 - 675 |

Note: These are approximate ranges and the exact positions can vary.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₉H₇BrN₂), the molecular weight is approximately 222.07 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic isotopic pattern would be seen, with an (M+2)⁺ peak of nearly equal intensity to the M⁺ peak. whitman.edu

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound would likely include:

α-Cleavage: Loss of a bromine radical (•Br) to form a stable quinoxalin-2-ylmethyl cation at [M-79/81]⁺. This is often a very prominent fragmentation pathway for alkyl halides.

Loss of the Bromomethyl Group: Cleavage of the C-C bond between the ring and the methyl group, resulting in the loss of a bromomethyl radical (•CH₂Br) to give the quinoxaline cation at m/z 129.

Further Fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of HCN, to give characteristic smaller ions.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 222/224 | [C₉H₇BrN₂]⁺ (Molecular Ion, M⁺/M+2⁺) |

| 143 | [M - Br]⁺ |

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The quinoxaline core is a strong chromophore, and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π→π* electronic transitions. For the parent quinoxaline molecule, absorption maxima are observed around 235 nm and 315 nm. The introduction of the bromomethyl substituent is not expected to dramatically shift these absorption bands. The extended conjugation in some quinoxaline derivatives can lead to a bathochromic (red) shift, extending absorption into the visible region of the spectrum. researchgate.netresearchgate.net

Photoluminescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While the parent quinoxaline is weakly fluorescent, the emission properties of its derivatives are highly dependent on the nature and position of substituents. Some quinoxaline derivatives are known to exhibit significant fluorescence, making them useful in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. beilstein-journals.org The photoluminescence characteristics of this compound would need to be experimentally determined to assess its potential as an emissive material.

X-ray Crystallography for Solid-State Structure Determination

The quinoxaline ring system is expected to be essentially planar. nih.gov The analysis of the crystal structure of an analog like 2-(4-bromophenyl)quinoxaline reveals typical bond lengths and angles for the quinoxaline core. The crystal packing is often stabilized by van der Waals forces and, in some cases, π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net Obtaining single crystals of this compound and performing an X-ray diffraction analysis would provide the ultimate confirmation of its molecular geometry and solid-state packing arrangement.

Table 4: Representative Crystallographic Data for an Analog, 2-(4-Bromophenyl)quinoxaline nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.959 (3) |

| b (Å) | 5.9031 (12) |

| c (Å) | 14.497 (3) |

| β (°) | 109.53 (3) |

Note: Data is for the analog C₁₄H₉BrN₂ and serves as an illustrative example.

Computational and Theoretical Investigations into 2 Bromomethyl Quinoxaline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of quinoxaline (B1680401) derivatives. acs.orgunlp.edu.ar By calculating the electronic structure and other molecular properties, DFT allows for a detailed understanding of these compounds.

Electronic Structure Analysis (HOMO-LUMO Energetics, Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. irjweb.comchalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity. irjweb.com

For quinoxaline derivatives, the HOMO-LUMO gap typically falls within the range of 3.5-4.5 eV. smolecule.com This energy gap can be influenced by the presence of different substituents on the quinoxaline core. smolecule.com For instance, the introduction of a bromomethyl group affects the electron density distribution and, consequently, the HOMO and LUMO energy levels.

DFT calculations, often using the B3LYP hybrid exchange-correlation functional with basis sets like 6-31G* or higher, provide accurate estimations of these electronic properties. unlp.edu.arsmolecule.com These calculations can predict how structural modifications will alter the electronic behavior of 2-(bromomethyl)quinoxaline, which is valuable in designing molecules for specific applications, such as in optoelectronic devices where the band gap is a key factor.

| Property | Description | Typical Value Range for Quinoxaline Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Varies based on substituents |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Varies based on substituents |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and electronic transitions. | 3.5 - 4.5 eV smolecule.com |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are highly effective in predicting spectroscopic data and analyzing the conformational landscape of molecules like this compound. DFT calculations can be employed to compute harmonic vibrational frequencies, which, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra. unlp.edu.arnanoient.org This allows for the assignment of vibrational modes and provides a deeper understanding of the molecular structure.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). unlp.edu.arresearchgate.net These theoretical predictions are instrumental in interpreting experimental NMR spectra and confirming the structure of synthesized compounds.

Conformational analysis, often performed using molecular mechanics force fields followed by DFT optimizations, helps identify the most stable conformers of a molecule. unlp.edu.arresearchgate.net For this compound, computational studies suggest that the molecule adopts a conformation that minimizes steric hindrance and repulsive interactions between the bromine atom and the lone pairs of the quinoxaline nitrogen atoms. This preferred geometry has significant implications for the molecule's reactivity by affecting the accessibility of its reactive sites.

Reaction Pathway Elucidation and Mechanistic Modeling

Computational chemistry plays a vital role in unraveling the mechanisms of chemical reactions involving this compound.

Transition State Analysis and Reaction Coordinate Mapping

By mapping the potential energy surface of a reaction, computational methods can identify transition states, which are the high-energy structures that connect reactants to products. Analyzing the geometry and energy of these transition states provides critical insights into the reaction mechanism and helps to predict the feasibility and rate of a chemical transformation. For instance, in nucleophilic substitution reactions involving the bromomethyl group, DFT can be used to model the transition state to understand the influence of the quinoxaline ring on the reaction rate.

Solvent Effects and Catalysis in Computational Studies

The surrounding environment, particularly the solvent, can significantly influence reaction pathways. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the reaction energetics and mechanism. researchgate.net This is crucial for predicting how a reaction will behave under different experimental conditions.

In addition, computational studies can shed light on the role of catalysts. For example, in palladium-catalyzed cross-coupling reactions, DFT calculations can model the interaction of this compound with the palladium catalyst, helping to elucidate the catalytic cycle and optimize reaction conditions.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models represent a computational chemistry approach aimed at correlating the structural or physicochemical properties of compounds with their macroscopic properties. nih.govspringernature.com These models are built on the principle that the physical and chemical properties of a substance are determined by its molecular structure. By establishing a mathematical relationship between molecular descriptors and an observed property, QSPR can be a powerful tool for predicting the properties of new or untested compounds, thereby saving time and resources in experimental research. nih.govspringernature.com For quinoxaline derivatives, QSPR studies have been instrumental in predicting various properties, ranging from physicochemical characteristics to biological activities.

Detailed research into quinoxaline derivatives has utilized QSPR and the closely related Quantitative Structure-Activity Relationship (QSAR) models to predict a variety of endpoints. For instance, 2D and 3D-QSAR models have been successfully developed to forecast the anti-tubercular activities of quinoxaline compounds. nih.govingentaconnect.com These studies often employ a large pool of molecular descriptors that describe the chemical and biological interactions of the molecules. nih.gov Methods like genetic algorithms (GA) and simulated annealing (SA) are used to select the most relevant descriptors for building robust predictive models. nih.govingentaconnect.com

In the realm of predicting physicochemical properties, a study on 75 quinoxaline derivatives employed the Replacement Method for variable selection from a pool of 875 theoretical descriptors to predict their melting points. researchgate.netunlp.edu.ar The resulting model demonstrated a strong correlation, highlighting the utility of QSPR in estimating fundamental physical properties. researchgate.net Furthermore, QSPR has been applied in conjunction with machine learning algorithms to predict the corrosion inhibition efficiency of quinoxaline compounds. dinus.ac.id One such study demonstrated that an XGBoost model was a superior predictor compared to other models, as evaluated by metrics like the coefficient of determination (R²), mean absolute percentage error (MAPE), and root mean squared error (RMSE). dinus.ac.id

The development of these models involves a general workflow that includes compiling and curating data, building the model, evaluating its performance, and analyzing predictive errors. nih.govspringernature.com The molecular descriptors used in these models can be categorized into several types, including:

Topological descriptors: These describe the atomic connectivity in the molecule.

Electrostatic descriptors: These relate to the charge distribution and are crucial for activities like anti-malarial and anti-tubercular functions. nih.govniscpr.res.in

Steric descriptors: These describe the size and shape of the molecule. nih.gov

For a hypothetical QSPR study on this compound and its analogues, a dataset might be constructed to predict a specific property, such as solubility or a particular biological activity. The table below illustrates a potential set of descriptors and their hypothetical values for a series of related compounds.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Property (e.g., Solubility in mg/L) |

| This compound | 223.07 | 2.8 | 25.78 | 150 |

| 2-(Chloromethyl)quinoxaline | 178.62 | 2.5 | 25.78 | 250 |

| 2-(Iodomethyl)quinoxaline | 270.07 | 3.2 | 25.78 | 80 |

| 2,3-Bis(bromomethyl)quinoxaline (B1328767) | 315.99 | 3.1 | 25.78 | 50 |

This table is for illustrative purposes only. The values are not based on experimental data.

The predictive power of such a QSPR model would be evaluated using statistical metrics. For example, a 3D-QSAR model developed for the anti-malarial activity of quinoxaline derivatives yielded a model with an internal predictive ability (q²) of 0.7589 and an external predictive ability (pred_r²) of 0.4752, with electrostatic descriptors playing a key role. niscpr.res.in Similarly, theoretical studies on quinoxaline-based corrosion inhibitors have used both linear and nonlinear models to correlate molecular descriptors with experimental inhibition performance, with nonlinear models often showing better results. hanyang.ac.kr

These computational investigations underscore the importance of QSPR in modern chemical research, providing insights that can guide the synthesis and development of new quinoxaline derivatives with desired properties.

Applications in Advanced Materials Science and Engineering

Organic Electronic Materials

Quinoxaline-based compounds are integral to the field of organic electronics, where their inherent properties are harnessed to create efficient and tunable components for various devices. beilstein-journals.org Their rigid and planar structure, combined with high thermal stability and electron affinity, makes them suitable for multiple roles within organic electronic devices. google.comresearchgate.netresearchgate.net

Quinoxaline (B1680401) derivatives are widely utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent electroluminescent properties and charge-transporting capabilities. beilstein-journals.orgacs.org They can function as electron-transporting layers (ETLs), hole-transporting layers (HTLs), and as host or guest materials within the emissive layer. google.combenthamscience.com The incorporation of quinoxaline units can enhance the thermal stability and glass transition temperature (Tg) of OLED materials. google.comacs.org

The emission color of OLEDs incorporating quinoxaline derivatives can be precisely tuned from blue-green to orange by modifying the donor and acceptor strengths within the molecule. acs.org For instance, dipolar compounds featuring various triarylamine donors and quinoxaline acceptors have been successfully synthesized and employed in OLEDs, demonstrating this tunability. acs.org In some device architectures, the hole-blocking nature of the quinoxaline segment helps to confine the recombination zone, leading to emission primarily from the quinoxaline-containing material itself. acs.org

Donor-acceptor-donor (D-A-D) type molecules, such as 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), have been designed as bipolar host materials for phosphorescent OLEDs (PhOLEDs), exhibiting both good electron and hole transport properties. researchgate.net Furthermore, pyrazino[2,3-g]quinoxaline (B3350192) carbazole (B46965) derivatives with a D-A-D architecture have been reported to achieve high external quantum efficiencies in yellow and white OLEDs. bohrium.com Indolo[2,3-b]quinoxaline (IQ) derivatives have also been highlighted for their application in deep-red OLEDs. benthamscience.com

Table 1: Performance of OLEDs Incorporating Quinoxaline Derivatives

| Quinoxaline Derivative Type | Role in OLED | Emission Color | Key Performance Metric |

| Triarylamine-Quinoxaline | Hole-Transporting/Emitting Layer | Bluish Green to Orange | Tunable Emission |

| 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | Host Material (PhOLED) | Yellow | Bipolar transport |

| Pyrazino[2,3-g]quinoxaline Carbazole | Emissive Material | Yellow / White | High External Quantum Efficiency (EQE) |

| Indolo[2,3-b]quinoxaline (IQ) | Emitting Layer | Deep-Red | Application in deep-red OLEDs |

The electron-deficient nature of the quinoxaline core makes its derivatives promising candidates for n-type and ambipolar organic semiconductors. beilstein-journals.orgacs.org Their structural diversity allows for precise tuning of molecular structures to optimize charge transport properties for specific applications like organic field-effect transistors (OFETs). beilstein-journals.orgfrontiersin.org

Polymers incorporating quinoxaline units have shown significant potential. For example, a polymer (PQ1) designed with an indacenodithiophene (IDT) donor and a quinoxaline acceptor exhibited p-type semiconductor properties with a high hole mobility of up to 0.12 cm²/V·s. frontiersin.orgfrontiersin.org The strong intramolecular charge transfer (ICT) effect within such D-A polymers is beneficial for charge transport. frontiersin.orgfrontiersin.org The energy levels (HOMO/LUMO) of these materials can be modulated by selecting appropriate donor and acceptor units, which is crucial for efficient charge injection from electrodes. frontiersin.org

The structure of both the polymer main chain and its side chains plays a critical role in determining the charge transport properties. rsc.org Studies on a series of donor-acceptor copolymers with thiophene (B33073) derivatives as the donor and quinoxaline as the acceptor revealed that variations in the mainchain and sidechain structures significantly impact their optical, electronic, and charge transport characteristics. rsc.org For instance, extended quinoxaline derivatives synthesized from phenylene-ethynylene arrays have demonstrated mobilities as high as 0.99 cm²/V·s in FET devices. rsc.org Similarly, cyano-substituted dibenzo-quinoxaline and phenanthro-phenazine discotic liquid crystals have been investigated as low band gap ambipolar materials, with one phenanthro[a]phenazine compound showing a hole mobility of 1.02 × 10⁻² cm²/V·s. acs.org

Table 2: Charge Transport Properties of Quinoxaline-Based Materials

| Material | Device Type | Mobility (µ) | Carrier Type |

| Poly[indacenodithiophene-alt-quinoxaline] (PQ1) | OFET | up to 0.12 cm²/V·s | p-type (hole) |

| Extended Quinoxaline Derivative | FET | 0.99 cm²/V·s | Not specified |

| Phenanthro[a]phenazine Derivative | Not specified | 1.02 × 10⁻² cm²/V·s | p-type (hole) |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | OTFT | 1.9 × 10⁻⁴ cm²/V·s (vacuum deposited) | p-type (hole) |

Photovoltaic Applications

Quinoxaline-based materials are extensively explored for their use in solar energy conversion, particularly in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPV). rsc.orgresearchgate.net Their strong electron-accepting character and ability to be incorporated into various molecular architectures make them ideal components for these technologies. researchgate.netrsc.org

In DSSCs, organic dyes absorb sunlight and inject electrons into a semiconductor, typically titanium dioxide (TiO₂). Quinoxaline derivatives are used as essential building blocks in these sensitizer (B1316253) dyes, often acting as the electron-accepting unit or as a π-bridge in a Donor-π-Acceptor (D-π-A) structure. researchgate.netmdpi.com The quinoxaline moiety helps to facilitate intramolecular charge transfer from the donor to the acceptor part of the dye upon photoexcitation.